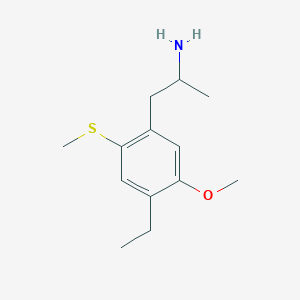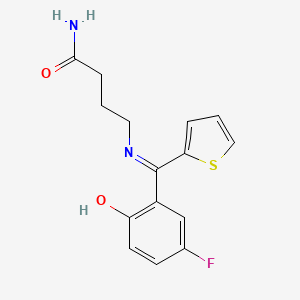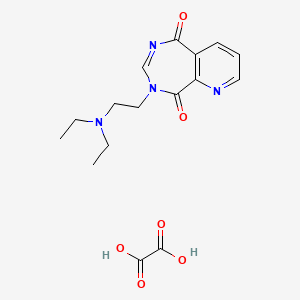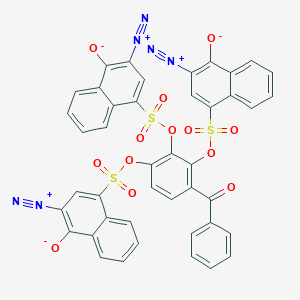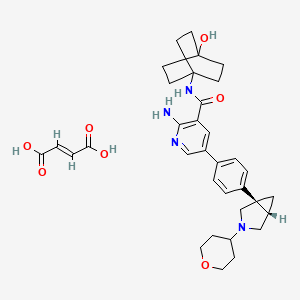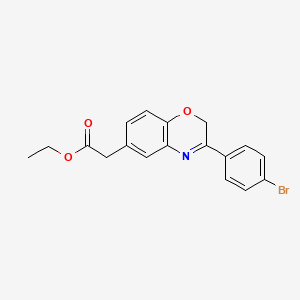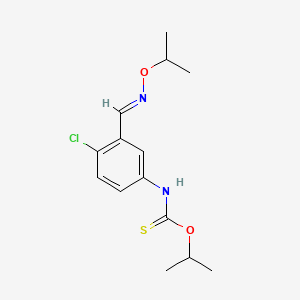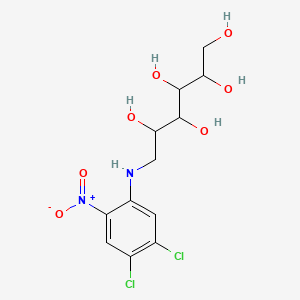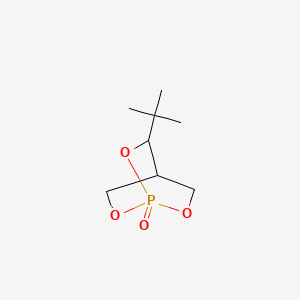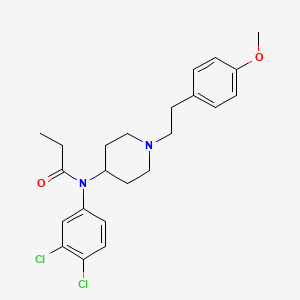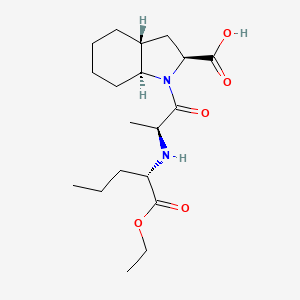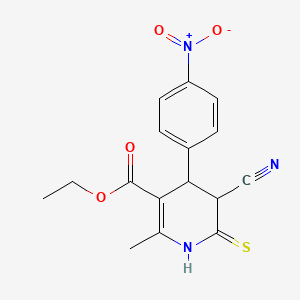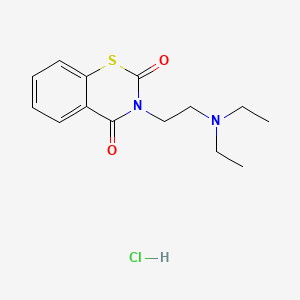
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride typically involves the cyclization of N-benzylbenzenecarbothioamides through electrochemical intramolecular dehydrogenative cyclization. This method is considered economical and environmentally friendly . The reaction conditions often include the use of Buchwald–Hartwig amination or other classical synthetic pathways .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact.
化学反応の分析
Types of Reactions
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been evaluated as a DNA/RNA probe due to its ability to bind to polynucleotides.
Medicine: It is investigated for its anti-inflammatory, antimicrobial, and antiproliferative properties.
Industry: It is used in the development of novel fungicides and other agrochemicals.
作用機序
The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a DNA/RNA groove binder, suggesting its potential as a novel DNA/RNA probe . The compound’s biological activities are attributed to its ability to interfere with cellular processes, leading to its anti-inflammatory, antimicrobial, and antiproliferative effects .
類似化合物との比較
Similar Compounds
4H-1,3-Benzothiazine: Known for its DNA/RNA binding properties.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Evaluated as an acetylcholinesterase inhibitor.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(2-(diethylamino)ethyl)-, hydrochloride stands out due to its broad spectrum of biological activities and its potential applications in multiple fields. Its unique structure allows it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
特性
CAS番号 |
81735-46-8 |
|---|---|
分子式 |
C14H19ClN2O2S |
分子量 |
314.8 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-1,3-benzothiazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChIキー |
SQFJCPAKCANMHM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2SC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



